N-(4-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}phenyl)acetamide is a synthetic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the pyrazolopyrimidine core: This involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole intermediate. This intermediate is then reacted with formamide to yield the pyrazolopyrimidine core.
Amination: The pyrazolopyrimidine core is then subjected to nucleophilic substitution with 4-aminophenylacetamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(4-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential as a kinase inhibitor, particularly in cancer therapy.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}phenyl)acetamide involves the inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have additional triazole rings and exhibit similar biological activities.
Uniqueness
N-(4-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}phenyl)acetamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a more potent inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C19H15ClN6O |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
N-[4-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C19H15ClN6O/c1-12(27)24-14-4-6-15(7-5-14)25-18-17-10-23-26(19(17)22-11-21-18)16-8-2-13(20)3-9-16/h2-11H,1H3,(H,24,27)(H,21,22,25) |
InChI Key |
LOUYSKBXLCVMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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